Formulators substituting fenvalerate risk dosing errors. Flucythrinate (CAS 70124-77-5) is a Type II pyrethroid with ~2x insecticidal activity, requiring pH
Flucythrinate (CAS 70124-77-5) is a Type II synthetic pyrethroid characterized by an (S)-2-(4-difluoromethoxyphenyl)-3-methylbutyrate moiety. It is structurally analogous to fenvalerate but substitutes a difluoromethoxy group for the chloro substituent on the phenyl ring . This structural modification imparts significantly higher intrinsic insecticidal activity and altered physicochemical properties, including a log Kow of 6.20 and low aqueous solubility[1]. For agrochemical formulators and analytical standard procurers, flucythrinate represents a high-potency benchmark compound that requires specific handling due to its distinct hydrolytic degradation profile and elevated acute toxicity compared to first-generation pyrethroids .
Substituting flucythrinate with its closest structural analog, fenvalerate, or other Type II pyrethroids like cypermethrin, fundamentally alters formulation economics, application rates, and degradation kinetics. Flucythrinate exhibits approximately twice the insecticidal activity of fenvalerate, meaning direct 1:1 substitution would lead to severe underdosing or overdosing depending on the direction of substitution . Furthermore, flucythrinate is highly sensitive to alkaline hydrolysis (DT50 of 6.3 days at pH 9), necessitating specific buffering in aqueous formulations that might not be required for more stable analogs [1]. Finally, its distinct toxicological profile—including a lower mammalian oral LD50 and a higher propensity to induce paresthesia—mandates stricter occupational handling protocols than those used for baseline pyrethroids [2].
Flucythrinate demonstrates roughly twice the intrinsic insecticidal activity of its structural analog fenvalerate . In standardized integrated pest management protocols, flucythrinate formulations achieve target efficacy at an application rate of approximately 33.25 g a.i./ha, whereas fenvalerate requires 75 g a.i./ha to achieve comparable control .
| Evidence Dimension | Field application rate for pest control |
| Target Compound Data | 33.25 g a.i./ha |
| Comparator Or Baseline | Fenvalerate (75 g a.i./ha) |
| Quantified Difference | 55.6% reduction in active ingredient required per hectare |
| Conditions | Standardized ultra-low volume (ULV) field application |
Formulators can achieve equivalent efficacy with less than half the active ingredient volume, optimizing raw material procurement costs and reducing environmental chemical load.
The stability of flucythrinate is highly pH-dependent, which dictates the required excipients in commercial formulations. At 27 °C, flucythrinate exhibits a degradation half-life (DT50) of 52 days at pH 5, but degrades rapidly with a DT50 of 6.3 days at pH 9, yielding 2-(4-difluoromethoxyphenyl)-3-methylbutyric acid and 3-phenoxybenzaldehyde.
| Evidence Dimension | Hydrolytic half-life (DT50) at 27 °C |
| Target Compound Data | 6.3 days at pH 9 |
| Comparator Or Baseline | pH 5 conditions (52 days) |
| Quantified Difference | 8.2-fold acceleration in degradation rate under alkaline conditions |
| Conditions | Aqueous solution at 27 °C, pH 5 vs pH 9 |
Procurement teams sourcing this active ingredient must simultaneously procure acidic buffers to prevent rapid degradation during shelf-life storage of aqueous formulations.
The substitution of the chloro group in fenvalerate with a difluoromethoxy group in flucythrinate significantly increases mammalian acute toxicity. The acute oral LD50 of flucythrinate in rats is 67-81 mg/kg, compared to approximately 434 mg/kg for fenvalerate . Additionally, occupational exposure to flucythrinate induces more severe localized paresthesia than fenvalerate or permethrin [1].
| Evidence Dimension | Acute oral LD50 (rat) |
| Target Compound Data | 67 - 81 mg/kg |
| Comparator Or Baseline | Fenvalerate (~434 mg/kg) |
| Quantified Difference | ~5.3 to 6.4-fold higher acute oral toxicity |
| Conditions | Oral administration in murine models |
Facilities procuring flucythrinate must implement higher-tier personal protective equipment (PPE) and stricter engineering controls than those required for handling standard pyrethroids like fenvalerate.
Because flucythrinate is effective at application rates as low as 33.25 g a.i./ha, it is highly suited for ULV formulations where minimizing the total chemical footprint is required. Formulators must pair it with acidic stabilizers (pH < 6) to prevent the rapid alkaline hydrolysis observed in unbuffered aqueous environments .
Due to its specific degradation pathway into 2-(4-difluoromethoxyphenyl)-3-methylbutyric acid and 3-phenoxybenzaldehyde (3-PBA), flucythrinate is a critical reference standard for environmental chemists tracking the persistence and runoff of difluoromethoxy-substituted pyrethroids in estuarine and soil environments .
In agricultural regions where pests exhibit tolerance to standard organophosphates or carbamates, flucythrinate serves as a high-potency rotational alternative. Its distinct structural features allow it to achieve control with fewer seasonal applications compared to baseline organophosphate regimens [1].
Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard